N-{3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide
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Description
N-{3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a useful research compound. Its molecular formula is C24H28N2O3S and its molecular weight is 424.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, N-{3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide, is a complex molecule that likely interacts with multiple targetsIt is known that piperidine derivatives, a key component of this compound, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that the presence of certain groups, such as halogen, carboxyl, nitro, or methyl groups, on certain rings can increase the cytotoxicity of piperidine derivatives . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to the observed effects.
Biochemical Pathways
It is known that piperidine derivatives, which are a key component of this compound, have a wide range of biological activities and can affect multiple pathways . For example, they can have antiviral activity, which may involve interfering with viral replication pathways .
Result of Action
Given the wide range of biological activities associated with piperidine derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from covalent bonding to non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic interactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with transporters or binding proteins, and to have effects on localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
N-[3-[(4-methoxyphenyl)-piperidin-1-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-16-17(2)30-24(25-23(27)20-8-7-15-29-20)21(16)22(26-13-5-4-6-14-26)18-9-11-19(28-3)12-10-18/h7-12,15,22H,4-6,13-14H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJRGVCYUGWZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)OC)N3CCCCC3)NC(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.